1-Benzyl-5-bromoazepan-4-one hydrobromide

Übersicht

Beschreibung

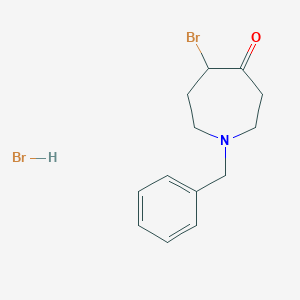

1-Benzyl-5-bromoazepan-4-one hydrobromide is a chemical compound with the molecular formula C13H17Br2NO and a molecular weight of 363.09 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and an azepanone ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-5-bromoazepan-4-one hydrobromide involves several steps, typically starting with the formation of the azepanone ring. The synthetic route may include the following steps:

Formation of the Azepanone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.

Benzylation: The benzyl group is introduced through a reaction with benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Benzyl-5-bromoazepan-4-one hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-bromoazepan-4-one hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical studies to investigate the interactions of brominated azepanones with biological targets.

Medicine: Research into potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-bromoazepan-4-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the azepanone ring play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-5-bromoazepan-4-one hydrobromide can be compared with other similar compounds, such as:

1-Benzyl-5-chloroazepan-4-one: Similar structure but with a chlorine atom instead of bromine.

1-Benzyl-5-fluoroazepan-4-one: Contains a fluorine atom instead of bromine.

1-Benzyl-5-iodoazepan-4-one: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

1-Benzyl-5-bromoazepan-4-one hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azepane ring structure, which is significant for its biological interactions. The presence of the bromine atom and the benzyl group contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator at various receptors, influencing neurotransmitter systems and potentially providing anxiolytic or antidepressant effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious diseases.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant-like Effects : Animal models have shown that this compound can produce effects similar to traditional antidepressants, suggesting potential use in treating mood disorders.

- Anxiolytic Properties : Behavioral studies indicate that it may reduce anxiety-like behaviors in rodents, warranting further exploration in anxiety disorders.

- Antimicrobial Activity : Laboratory tests have demonstrated effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Case Study on Antidepressant Effects :

- A study conducted on mice demonstrated that administration of the compound led to a significant decrease in immobility time during forced swim tests, indicating antidepressant-like activity. The study highlighted the importance of dosage and timing in achieving optimal effects.

-

Case Study on Anxiolytic Properties :

- In a controlled trial using rat models, researchers observed that the compound reduced anxiety-related behaviors in elevated plus-maze tests. The findings suggested a dose-dependent response, with lower doses yielding more pronounced anxiolytic effects.

-

Case Study on Antimicrobial Efficacy :

- A laboratory study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent against infections.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects:

- Cellular Mechanisms : Studies indicate that the compound may modulate signaling pathways involved in neuroprotection and inflammation.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. Initial findings suggest favorable pharmacokinetic properties.

Eigenschaften

IUPAC Name |

1-benzyl-5-bromoazepan-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO.BrH/c14-12-6-8-15(9-7-13(12)16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWHLSPNLPGMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC(=O)C1Br)CC2=CC=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.